molecular formula C26H24Cl2NiP2 B7800085 [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)

[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)

Cat. No. B7800085
M. Wt: 528.0 g/mol
InChI Key: XXECWTBMGGXMKP-UHFFFAOYSA-L
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Description

“[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)” is a coordination complex with the formula NiCl2(dppe), where dppe is the diphosphine 1,2-bis(diphenylphosphino)ethane . It is used as a reagent and as a catalyst . The compound is a bright orange-red diamagnetic solid .


Synthesis Analysis

The complex is prepared by combining equimolar portions of nickel(II) chloride hexahydrate with dppe . The reaction is as follows: Ni(H2O)6Cl2 + dppe → NiCl2(dppe) + 6 H2O .


Molecular Structure Analysis

The complex adopts a square planar geometry . The molecular formula is C26H24Cl2NiP2 and the molecular weight is 528.02 g/mol .


Chemical Reactions Analysis

This compound is a reactant involved in various reactions such as Kumada catalyst-transfer polycondensation, oxidation of carboranyl phosphine ligands, synthesis of nickel-iron dithiolato hydrides, Ullmann reactions - homocoupling reactions, co-catalyst for hydroformylation of alcohols for the synthesis of quaternary carbon centers, and catalyst for Wacker-type intramolecular aerobic oxidative amination of alkenes .


Physical And Chemical Properties Analysis

The compound is a solid form with a melting point of 263-265 °C (lit.) . It has a SMILES string representation of Cl[Ni]Cl.C(CP(c1ccccc1)c2ccccc2)P(c3ccccc3)c4ccccc4 .

Safety And Hazards

This compound is suspected of causing cancer. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause an allergic skin reaction and may cause respiratory irritation .

properties

IUPAC Name

dichloronickel;2-diphenylphosphanylethyl(diphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24P2.2ClH.Ni/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXECWTBMGGXMKP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ni]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2NiP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)

CAS RN

14647-23-5
Record name (Bis(diphenylphosphino)ethane)dichloronickel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14647-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
KM AbduláMalik - Journal of the Chemical Society, Dalton …, 1993 - pubs.rsc.org
The two known forms, A and B, of [1,2-bis(diphenylphosphino) ethane] dichloronickel(II), [Ni(dppe)Cl2], were synthesised and identified by IR spectroscopy. The spectra showed that …
Number of citations: 26 pubs.rsc.org
JC Davison, MRSJ Foreman, RA Howie… - … Section C: Crystal …, 2001 - iucrdata.iucr.org
The title compound, [NiCl2(C26H24P2)], has arisen as a result of the unexpected reduction (hydrogenation) of the trans-1,2-bis(diphenylphosphino)ethene ligand. The hydrothermal …
Number of citations: 6 iucrdata.iucr.org
X Mamtimin, A Tursun, R Matsidik… - Journal of Applied …, 2014 - Wiley Online Library
A new type of low‐molecular‐weight polypyrimidine in a π‐conjugated main chain was prepared by a Grignard reaction between 2‐amino‐4,6‐dichloropyrimidine and 1,4‐dibromo‐2,5‐…
Number of citations: 4 onlinelibrary.wiley.com
T Yokozawa, I Adachi, R Miyakoshi… - High Performance …, 2007 - journals.sagepub.com
Chain-growth condensation polymerization of 2-bromo-5-chloromagnesio-3-[2-(2-metho-xyethoxy)ethoxy]methylthiophene (2) with Ni catalysts was studied, and the block copolymer of …
Number of citations: 100 journals.sagepub.com
M McCarthy, R Goddard, PJ Guiry - Tetrahedron: Asymmetry, 1999 - Elsevier
The preparation and resolution of an axially chiral quinazoline-containing phosphinamine ligand is described. The biaryl linkage was formed in a Pd-catalysed coupling of 4-chloro-2-…
Number of citations: 79 www.sciencedirect.com
F Mongin, L Mojovic, B Guillamet… - The Journal of …, 2002 - ACS Publications
The first nickel-catalyzed cross-coupling reactions between fluoroarenes and aryl organometallics using commercially available ligands are described. The nickel-catalyzed cross-…
Number of citations: 167 pubs.acs.org
H Wen, Z Ge, Y Liu, T Yokozawa, L Lu, X Ouyang… - European polymer …, 2013 - Elsevier
Polycarbazoles (PCZ) are well-studied class of polymers with good electrical and photoactive properties. Here, we have prepared the well-defined 3,6-PCZ with a molecular weight of …
Number of citations: 13 www.sciencedirect.com
W Yu - 2001 - search.proquest.com
Nickel-mediated coupling of arylene dihalides in the presence of a reducing metal (normally activated zinc) results in the formation of aromatic carbon-carbon bonds and is one of the …
Number of citations: 0 search.proquest.com
M Kumar, NV Kulkarni, WD Jones - Acta Chimica Slovenica (Online), 2021 - osti.gov
Catalytic efficacy of the nickel(II)-diphosphine systems in the dehydrogenation of 1-phenylethanol to acetophenone under acceptorless conditions was investigated. Steric and …
Number of citations: 0 www.osti.gov
L Gan, TL Groy, P Tarakeshwar… - Journal of the …, 2015 - ACS Publications
Here we report the electrocatalytic reduction of protons to hydrogen by a novel S 2 P 2 coordinated nickel complex, [Ni(bdt)(dppf)] (bdt = 1,2-benzenedithiolate, dppf = 1,1′-bis(…
Number of citations: 147 pubs.acs.org

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